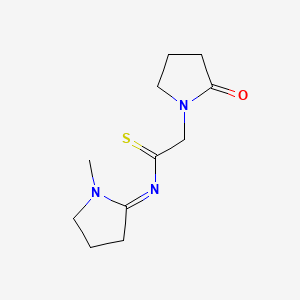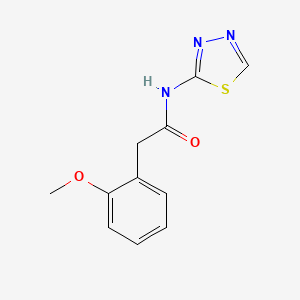
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the early 1990s and has since been used to study the mechanism of action of various drugs and their effects on the body.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves its binding to the mu-opioid receptor and blocking the effects of opioids on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a competitive antagonist of the mu-opioid receptor, meaning that it competes with opioids for binding to the receptor. This results in the blocking of the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to have several biochemical and physiological effects on the body. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can block the analgesic effects of opioids, reduce the development of tolerance to opioids, and reduce the effects of opioids on the immune system. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the effects of opioids on the body. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively short half-life, which can make it difficult to study the long-term effects of opioids on the body.
未来方向
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in scientific research. One area of research is the development of new drugs that target the mu-opioid receptor and have fewer side effects than traditional opioids. Another area of research is the study of the effects of opioids on the immune system and the development of new treatments for inflammatory diseases. Finally, N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide may have potential therapeutic applications in the treatment of addiction and withdrawal symptoms associated with opioid use.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-bromothiophene. The final step involves the reaction of the intermediate product with acryloyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used in several scientific research studies, including the study of opioid receptors and their effects on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a potent antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been used to study the effects of opioids on the immune system and the development of tolerance to opioids.
属性
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWAJEXXDVYJSN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)